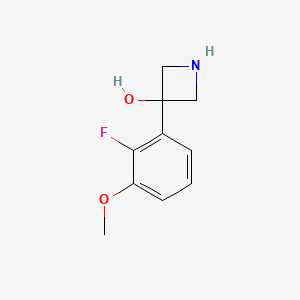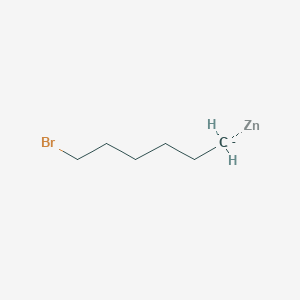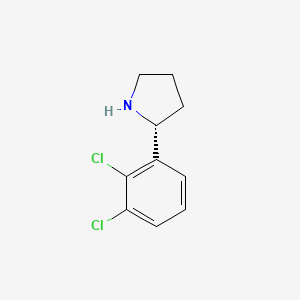
(5-Iodo-pyridin-3-yl)-carbamic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(5-iodopyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The presence of the iodopyridinyl group in this compound adds unique properties that make it valuable for specific applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(5-iodopyridin-3-yl)carbamate typically involves the reaction of 5-iodopyridin-3-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-iodopyridin-3-amine+methyl chloroformate→methyl N-(5-iodopyridin-3-yl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl N-(5-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Hydrolysis: The major products are 5-iodopyridin-3-amine and methanol.
科学研究应用
Methyl N-(5-iodopyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing diverse chemical libraries.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its carbamate group.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific functions.
作用机制
The mechanism of action of methyl N-(5-iodopyridin-3-yl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and reaction conditions. The iodine atom in the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Methyl N-(5-bromopyridin-3-yl)carbamate
- Methyl N-(5-chloropyridin-3-yl)carbamate
- Methyl N-(5-fluoropyridin-3-yl)carbamate
Uniqueness
Methyl N-(5-iodopyridin-3-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Conclusion
Methyl N-(5-iodopyridin-3-yl)carbamate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the presence of the iodopyridinyl group, make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
属性
分子式 |
C7H7IN2O2 |
|---|---|
分子量 |
278.05 g/mol |
IUPAC 名称 |
methyl N-(5-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)10-6-2-5(8)3-9-4-6/h2-4H,1H3,(H,10,11) |
InChI 键 |
KNWSSVGFOZCFQF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC(=CN=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
![(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)


![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)


